PROTAC Bcl2 degrader-1
Overview
Description
PROTAC Bcl2 degrader-1 is a proteolysis-targeting chimera (PROTAC) compound designed to selectively degrade the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is an anti-apoptotic protein that plays a crucial role in cell survival and is often overexpressed in various cancers, making it a significant target for cancer therapy . This compound leverages the cellular ubiquitin-proteasome system to induce the degradation of Bcl-2, thereby promoting apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
PROTAC Bcl2 degrader-1 is synthesized by introducing the E3 ligase cereblon-binding ligand pomalidomide to the Mcl-1/Bcl-2 dual inhibitor Nap-1 . The synthesis involves multiple steps, including the formation of a linker that connects the cereblon ligand to the Bcl-2 inhibitor. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (CH2Cl2), with reagents like HATU and DIPEA to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under nitrogen at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
PROTAC Bcl2 degrader-1 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Coupling Reactions: Facilitated by reagents like HATU and DIPEA to form the final PROTAC structure.
Common Reagents and Conditions
HATU: Used as a coupling reagent.
DIPEA: Acts as a base in the coupling reactions.
DMSO and CH2Cl2: Common solvents used in the synthesis.
Major Products Formed
The primary product formed is the this compound compound, which selectively degrades Bcl-2 and Mcl-1 proteins .
Scientific Research Applications
PROTAC Bcl2 degrader-1 has a wide range of scientific research applications, including:
Cancer Therapy: Used to target and degrade Bcl-2 in cancer cells, promoting apoptosis and inhibiting tumor growth.
Biological Research: Helps in studying the role of Bcl-2 in cell survival and apoptosis.
Drug Development: Serves as a lead compound for developing new cancer therapies targeting Bcl-2.
Mechanism of Action
PROTAC Bcl2 degrader-1 exerts its effects by hijacking the cellular ubiquitin-proteasome system. The compound binds to Bcl-2 and recruits the E3 ligase cereblon, leading to the ubiquitination and subsequent degradation of Bcl-2 . This degradation disrupts the anti-apoptotic function of Bcl-2, promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Navitoclax: A dual Bcl-xL/Bcl-2 inhibitor.
Venetoclax: A selective Bcl-2 inhibitor.
DT2216: A Bcl-xL PROTAC.
Uniqueness
PROTAC Bcl2 degrader-1 is unique in its ability to selectively degrade Bcl-2 and Mcl-1 proteins through the ubiquitin-proteasome system, offering a targeted approach to cancer therapy with potentially fewer side effects compared to traditional inhibitors .
Properties
IUPAC Name |
N-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-N'-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]hexanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H45BrN6O10S/c46-27-11-13-28(14-12-27)63-35-17-15-32-39-29(35)5-3-6-30(39)42(57)51(43(32)58)22-19-48-36(53)9-1-2-10-37(54)49-21-24-62-26-25-61-23-20-47-33-8-4-7-31-40(33)45(60)52(44(31)59)34-16-18-38(55)50-41(34)56/h3-8,11-15,17,34,47H,1-2,9-10,16,18-26H2,(H,48,53)(H,49,54)(H,50,55,56) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSLKFLLLNNOGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC(=O)CCCCC(=O)NCCN4C(=O)C5=C6C(=C(C=C5)SC7=CC=C(C=C7)Br)C=CC=C6C4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H45BrN6O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.